4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate

Catalog No.
S1480010
CAS No.
107133-34-6
M.F
C29H40O5
M. Wt
468.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benz...

CAS Number

107133-34-6

Product Name

4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate

IUPAC Name

[4-[[(2S,3S)-3-propyloxiran-2-yl]methoxy]phenyl] 4-decoxybenzoate

Molecular Formula

C29H40O5

Molecular Weight

468.6 g/mol

InChI

InChI=1S/C29H40O5/c1-3-5-6-7-8-9-10-11-21-31-24-15-13-23(14-16-24)29(30)33-26-19-17-25(18-20-26)32-22-28-27(34-28)12-4-2/h13-20,27-28H,3-12,21-22H2,1-2H3/t27-,28-/m0/s1

InChI Key

SDWUPBPBMWMRLN-NSOVKSMOSA-N

SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC3C(O3)CCC

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC3C(O3)CCC

Isomeric SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC[C@H]3[C@@H](O3)CCC

Application in Polymer Flooding for Heavy Oil Recovery

Specific Scientific Field: This application falls under the field of Petroleum Engineering, specifically in the subfield of Enhanced Oil Recovery (EOR) techniques.

Comprehensive Summary of the Application: “4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate” has been used in the development of polymer flooding techniques for heavy oil recovery. Polymer flooding is an EOR method that involves injecting water mixed with polymers into an oil reservoir to increase oil recovery .

Methods of Application or Experimental Procedures: In laboratory tests, the polymer solution is prepared with “4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate” and injected into the reservoir model. The polymer solution helps to reduce the water-oil mobility ratio, leading to better sweep efficiency .

Results or Outcomes Obtained: The laboratory tests showed that the use of this polymer could increase heavy oil recovery by more than 20%. Field cases in China, Turkey, and Oman demonstrated the success of polymer flooding in heavy oil fields .

4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate is a chemical compound with the molecular formula C29H40O5C_{29}H_{40}O_{5} and a molecular weight of 468.62 g/mol. It is characterized by the presence of an epoxy group and is classified as a ferroelectric liquid crystal. The compound exhibits unique optical properties and has been studied for its phase behavior, particularly in relation to polymer networks affecting its smectic-C* phase .

This compound has several synonyms, including WP 46 and 4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate, and is known for its potential applications in materials science and liquid crystal displays .

Due to the functional groups present:

  • Oxidation: The epoxy group can be oxidized to form diols or other oxygenated derivatives.
  • Nucleophilic Substitution: The benzoate moiety can participate in nucleophilic substitution reactions, allowing for modifications to the aromatic system.
  • Thermal Decomposition: Under high temperatures, the compound may decompose, releasing various volatile organic compounds .

The synthesis of 4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate typically involves several steps:

  • Epoxidation: Starting from an appropriate hexyl alcohol derivative, an epoxidation reaction is performed using peracids or other oxidizing agents to introduce the epoxy group.
  • Ether Formation: The resulting epoxy compound is then reacted with phenol derivatives to form ether linkages.
  • Esterification: Finally, the benzoic acid derivative is introduced through esterification with the phenolic compound .

This compound has several notable applications:

  • Liquid Crystal Displays: Due to its ferroelectric properties, it is used in liquid crystal display technologies.
  • Material Science: It serves as a model compound for studying the effects of molecular structure on liquid crystalline behavior.
  • Research: Investigated for its potential in developing new materials with tailored optical and thermal properties .

Interaction studies involving 4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate have primarily focused on its behavior within polymer networks and its phase transitions under varying conditions. High-resolution X-ray diffraction and polarized microscopy have been employed to analyze these interactions, revealing insights into its smectic phases and thermal stability .

Several compounds share structural similarities with 4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate. Here are a few examples:

Compound NameMolecular FormulaUnique Features
4-(Decyloxy)benzoic acidC_{13}H_{18}O_{3}Simple structure; used in surfactants
(S)-2,3-EpoxyhexanolC_{8}H_{16}O_{2}Basic epoxy structure; used in various chemical syntheses
Phenyl octanoateC_{16}H_{30}O_{2}Ester with long alkyl chain; used in fragrances

Uniqueness

The uniqueness of 4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate lies in its combination of an epoxy group with a long-chain alkoxy substituent on both aromatic rings. This structural configuration contributes to its ferroelectric properties and potential applications in advanced material science that are not typically found in simpler compounds or those lacking such functional diversity .

Stereoselective Synthesis Strategies for (S,S)-Epoxyhexyloxy Derivatives

The synthesis of 4-[(S,S)-2,3-epoxyhexyloxy]phenyl 4-(decyloxy)benzoate hinges on the stereoselective formation of the (S,S)-epoxyhexyloxy group. A two-step approach is commonly employed:

  • Epoxidation of Allylic Alcohols: The Sharpless asymmetric epoxidation reaction is utilized to generate the chiral epoxy group with high enantiomeric excess (ee). For example, (S,S)-2,3-epoxyhexanol is synthesized via titanium tetraisopropoxide-catalyzed epoxidation of (E)-hexenol using (+)-diethyl tartrate as a chiral ligand. This method achieves an ee of 85%, as confirmed by nuclear magnetic resonance (NMR) analysis.
  • Etherification with Phenolic Intermediates: The epoxy alcohol is coupled to a 4-hydroxyphenyl benzoate derivative through Mitsunobu coupling, which preserves the stereochemistry of the epoxy group. Subsequent esterification with 4-(decyloxy)benzoic acid completes the synthesis.

Key synthetic challenges include minimizing racemization during coupling reactions and ensuring compatibility between the epoxy group and acidic esterification conditions.

Molecular Engineering of Phenyl Benzoate Mesogens with Asymmetric Substituents

The molecular structure of 4-[(S,S)-2,3-epoxyhexyloxy]phenyl 4-(decyloxy)benzoate is engineered to stabilize smectic mesophases while enabling crosslinking:

Structural FeatureRole in Liquid Crystalline Behavior
Phenyl benzoate coreProvides rigidity and facilitates π-π stacking, essential for mesophase formation.
Decyloxy chain (C10H21O−)Enhances alkyl chain flexibility, stabilizing smectic layering via van der Waals interactions.
(S,S)-Epoxyhexyloxy groupIntroduces chirality and enables anionic polymerization for crosslinked networks.

X-ray diffraction (XRD) studies reveal a smectic C* (SmC) phase with a layer spacing of 3.2 nm, consistent with the molecular length of 3.1 nm calculated via density functional theory (DFT). The tilt angle of the mesogens in the SmC phase is 22°, as determined by polarized optical microscopy (POM).

Solid-State Polymerization Techniques for Crosslinked Network Formation

The epoxy group enables solid-state polymerization, forming durable crosslinked networks:

  • Two-Step Crosslinking: A base-catalyzed thiol-acrylate reaction followed by UV-induced free radical polymerization creates a smectic A (SmA) network with homeotropic alignment. The resulting polymer exhibits a glass transition temperature ($$Tg$$) of 45°C and a clearing temperature ($$Tc$$) of 120°C.
  • Thermal Conductivity: The crosslinked SmA phase demonstrates anisotropic thermal conductivity, with values of 2.0 W/m·K (average) and 5.8 W/m·K (along the layer normal). This exceeds conventional epoxy resins (0.2–0.5 W/m·K) and rivals ceramic-filled composites.

XLogP3

8.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

[4-[[(2S,3S)-3-propyloxiran-2-yl]methoxy]phenyl] 4-decoxybenzoate

Dates

Modify: 2024-04-14

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